3-(2-chlorophenyl)-5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN7O3/c1-11-17(18(28-31-11)13-6-3-4-8-15(13)22)20(30)23-10-16-25-26-19-14(7-5-9-29(16)19)21-24-12(2)27-32-21/h3-9H,10H2,1-2H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGKKOBTAAVVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN=C4N3C=CC=C4C5=NC(=NO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that compounds with similar structures, such as pyrazole-bearing compounds, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities. These compounds often work by interacting with specific proteins or enzymes in the target organism, disrupting their normal function.
Biochemical Pathways
For instance, some pyrazole-bearing compounds have been shown to have antileishmanial and antimalarial activities, suggesting they may interfere with the life cycle of these parasites.
Result of Action
Compounds with similar structures have been shown to have potent antileishmanial and antimalarial activities. This suggests that this compound may also have potential as a therapeutic agent against these diseases.
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Chlorophenyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Methyl and oxadiazol groups : May enhance biological activity through specific interactions with target proteins.
- Triazole and isoxazole moieties : Known for their roles in various pharmacological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds are typically in the range of 12.5 to 25 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | MIC (μg/mL) |
|---|---|---|
| Triazole derivative A | Staphylococcus aureus | 12.5 |
| Benzotriazole derivative B | Escherichia coli | 25 |
| Isoxazole derivative C | Pseudomonas aeruginosa | 20 |
Anticancer Activity
The compound's potential anticancer properties are supported by studies showing that triazole derivatives can inhibit cancer cell proliferation. For example, a study demonstrated that certain triazole-containing compounds induced apoptosis in cancer cells via the mitochondrial pathway .
Case Study: Triazole Derivative E
In vitro studies on a triazole derivative similar to our compound revealed:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 μM
- Mechanism : Induction of apoptosis through caspase activation.
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with isoxazole rings have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
Table 2: Anti-inflammatory Effects of Isoxazole Derivatives
| Compound Name | Cytokine Inhibition | IC50 (μM) |
|---|---|---|
| Isoxazole derivative D | TNF-alpha | 10 |
| Isoxazole derivative F | IL-6 | 8 |
The mechanisms through which the compound exerts its biological activity are still under investigation. However, it is hypothesized that:
- The triazole moiety may interact with enzymes involved in nucleic acid synthesis.
- The isoxazole ring could inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators.
Comparison with Similar Compounds
Table 1: Structural Comparison with Selected Isoxazole Derivatives
*Calculated based on molecular formula.
Key Observations :
Critical Analysis :
- The target compound’s synthesis is more laborious due to the triazolopyridine-oxadiazole scaffold, likely requiring sequential cyclization and coupling steps .
- Higher logP (3.2) suggests improved membrane permeability but poorer aqueous solubility compared to pyridinyl analogs .
Pharmacological Activities
Q & A
Basic: What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound likely involves multi-step reactions, starting with the preparation of isoxazole and triazolo-pyridine intermediates. Key steps include:
- Cyclization reactions for the oxadiazole and triazole rings, using reagents like hydrazine derivatives or carbon disulfide under basic conditions .
- Coupling reactions (e.g., amide bond formation) between the isoxazole-4-carboxamide and triazolo-pyridine moieties, employing coupling agents such as EDCI or HOBt in anhydrous solvents like DMF .
- Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst loading). For example, K₂CO₃ in DMF at 60–80°C enhances nucleophilic substitution efficiency . Continuous flow chemistry may improve yield and reduce side reactions .
Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and integration ratios. For example, aromatic protons in the 2-chlorophenyl group appear as distinct doublets in δ 7.2–7.6 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching calculated mass).
- X-ray Crystallography : Resolves ambiguous stereochemistry using SHELXL for refinement .
- HPLC-PDA : Assesses purity (>95%) and identifies byproducts .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Answer:
Contradictions may arise from assay-specific variables (e.g., cell line variability, solubility). Mitigation strategies include:
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (MTT assays) .
- Solubility optimization : Use co-solvents (DMSO/PEG 400) or nanoformulation to ensure consistent bioavailability .
- Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify trends .
Advanced: What computational methods are suitable for predicting binding modes with target proteins?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). Key residues (e.g., ATP-binding pocket lysine) should align with the oxadiazole and triazole motifs .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. RMSD/RMSF plots validate pose retention .
- QSAR Modeling : Correlate substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl) with activity using CoMFA/CoMSIA .
Advanced: How can crystallographic data (e.g., SHELX refinements) inform SAR studies?
Answer:
- Electron Density Maps : Identify hydrogen bonds (e.g., between the carboxamide oxygen and Arg35 in a target protein) .
- Torsion Angle Analysis : Compare triazolo-pyridine ring conformations in active vs. inactive analogs .
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to refine structures with pseudo-merohedral twinning, ensuring accurate bond-length metrics .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Degradation Pathways : Hydrolysis of the oxadiazole ring under acidic/alkaline conditions; monitor via accelerated stability testing (40°C/75% RH for 6 months) .
- Storage : Lyophilize and store in amber vials under argon at –20°C. Confirm stability via periodic HPLC .
Advanced: How to design derivatives to improve metabolic stability without compromising activity?
Answer:
- Bioisosteric Replacement : Substitute the methyl group on oxadiazole with trifluoromethyl to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) to enhance plasma stability .
- Metabolite Identification : Use LC-MS/MS to profile hepatic microsomal metabolites and modify vulnerable sites .
Table 1: Structural Analogues and Key Modifications
| Analogues | Modifications | Impact on Activity | Source |
|---|---|---|---|
| 3-(4-fluorophenyl) derivative | Fluorine substitution | ↑ Selectivity for kinase X | |
| Oxadiazole → thiadiazole swap | Sulfur for oxygen | ↓ Solubility, ↑ Lipophilicity |
Basic: What in vitro assays are recommended for preliminary toxicity profiling?
Answer:
- hERG Inhibition : Patch-clamp assays to assess cardiac risk .
- Cytotoxicity : HepG2 cell viability assays (IC₅₀ > 10 µM desirable) .
- Microsomal Stability : Mouse/human liver microsomes with NADPH cofactor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
